2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
Overview
Description
2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
They have been found to act as GABA A receptor positive allosteric modulators . They also influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Mode of Action
Imidazopyridines, in general, are known to modulate the gaba a receptor, enhancing the effect of the neurotransmitter gaba This results in an increase in inhibitory effects on the nervous system
Biochemical Pathways
Imidazopyridines have been found to influence many cellular pathways. For instance, they have been reported to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to the regulation of genes controlling immune response, cellular proliferation, and apoptosis.
Result of Action
Given the known actions of imidazopyridines, it can be inferred that this compound may have effects on the nervous system, immune response, and cellular proliferation .
Biochemical Analysis
Biochemical Properties
Imidazo[4,5-c]pyridines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various biochemical reactions .
Cellular Effects
Imidazo[4,5-c]pyridines are known to influence many cellular pathways necessary for the proper functioning of cells . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[4,5-c]pyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazo[4,5-c]pyridines are known to undergo various changes over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Imidazo[4,5-c]pyridines are known to have varying effects at different dosages .
Metabolic Pathways
Imidazo[4,5-c]pyridines are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Imidazo[4,5-c]pyridines are known to interact with various transporters and binding proteins .
Subcellular Localization
Imidazo[4,5-c]pyridines are known to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . One common method includes the use of aldehydes in the presence of oxidizing agents to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions using pyridine-2,3-diamine and carboxylic acids. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can have enhanced biological activities .
Scientific Research Applications
2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA A receptor agonist, influencing neurotransmission.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another isomer with similar biological activities but different structural properties.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic applications, including as a sedative and anxiolytic.
Uniqueness
2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential therapeutic applications .
Biological Activity
2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a compound of significant interest due to its unique biological properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Target Receptors and Pathways
The compound acts primarily as a positive allosteric modulator of the GABA_A receptor, enhancing the effects of the neurotransmitter GABA. This modulation can lead to increased inhibitory neurotransmission, which is crucial for various neurological functions. Additionally, imidazopyridines have been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation, influencing immune responses and cellular proliferation.
Interactions with Biomolecules
This compound interacts with various enzymes and proteins, affecting multiple cellular pathways. These interactions can lead to alterations in gene expression and enzyme activity, which are critical for maintaining cellular homeostasis.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
GABA_A Modulation | Enhances inhibitory neurotransmission |
NF-kappaB Activation | Influences immune response and cellular proliferation |
Enzyme Interaction | Alters enzyme activity and gene expression |
Research Findings
Case Studies and Experimental Evidence
- Antiproliferative Activity : In vitro studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study reported that a related compound inhibited the growth of HCT116 human colon carcinoma cells with a GI50 value of 2.30 μM .
- Aurora Kinase Inhibition : Research has highlighted the role of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases, which are essential in cell division. One derivative showed an IC50 value of 0.162 μM against FLT3 kinase, indicating strong potential for therapeutic applications in cancer treatment .
- Stability and Metabolism : Stability studies indicated that certain derivatives maintain high stability in mouse liver microsomes, with only 22% metabolism after 30 minutes. This suggests favorable pharmacokinetic properties for further development .
Dosage Effects in Animal Models
Research indicates that the effects of imidazopyridines vary significantly with dosage. Higher doses tend to enhance the biological activity but may also increase toxicity risks. Therefore, careful dose optimization is essential for therapeutic applications.
Synthetic Routes
The synthesis of this compound typically involves the condensation of pyridine-2,3-diamine with carboxylic acids under oxidative conditions. This method is efficient for producing high yields necessary for both research and industrial applications.
Properties
IUPAC Name |
2-chloro-3-methylimidazo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-6-4-9-3-2-5(6)10-7(11)8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVXDSXESEUNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2)N=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557300-23-8 | |
Record name | 2-chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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